7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
CAS No.: 21987-33-7
Cat. No.: VC4092950
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester - 21987-33-7](/images/structure/VC4092950.png)
Specification
CAS No. | 21987-33-7 |
---|---|
Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Standard InChI | InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3 |
Standard InChI Key | OZONFNLDQRXRGI-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC2C=CC1O2 |
Canonical SMILES | COC(=O)C1CC2C=CC1O2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclo[2.2.1]heptene core with an oxygen atom at the 7-position and a methyl ester group at the 2-position. The strained bicyclic system contributes to its reactivity, making it a valuable substrate for ring-opening and functionalization reactions. Key structural parameters include:
Property | Value | Source |
---|---|---|
IUPAC Name | methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | PubChem |
Molecular Formula | C₈H₁₀O₃ | PubChem |
Molecular Weight | 154.16 g/mol | PubChem |
Canonical SMILES | COC(=O)C1CC2C=CC1O2 | PubChem |
InChI Key | OZONFNLDQRXRGI-UHFFFAOYSA-N | PubChem |
CAS Number | 21987-33-7 | EPA DSSTox |
The bicyclic framework imposes significant steric strain, which is partially alleviated by the electron-withdrawing ester group. X-ray crystallography and computational studies suggest that the compound adopts an endo conformation, stabilizing the transition state during cycloaddition reactions .
Synthetic Methodologies
Regioselective Diels-Alder Reactions
A highly efficient synthesis route involves the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This method achieves regioselectivity through electronic and steric effects, yielding the bicyclic adduct in >80% efficiency . The reaction proceeds under mild conditions (25°C, dichloromethane solvent), with the bromine atom on the dienophile directing endo selectivity .
Reaction Scheme
Hydrolysis and Functionalization
Subsequent hydrolysis of the ketal intermediate is notoriously challenging. Traditional methods using p-toluenesulfonic acid or Amberlyst-15 yield incomplete conversion, but treatment with concentrated HCl (37%) at reflux achieves quantitative hydrolysis . This step is critical for accessing downstream derivatives, such as carboxylic acids or amides, which are pivotal in drug discovery .
Applications in Organic Synthesis
Retrodiene Reactions
The compound undergoes retro-Diels-Alder reactions under thermal or acidic conditions, generating furan and ester fragments. This reactivity is exploited to synthesize polyheterocycles, such as pyrimido[1,2-b]pyridazines, which are scaffolds for kinase inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed Stille couplings introduce aryl or heteroaryl groups at the 3-position, enabling the synthesis of biaryl derivatives. These compounds exhibit enhanced π-π stacking interactions, improving their suitability as ligands for metalloenzymes .
Parameter | Value | Source |
---|---|---|
GHS Hazard Class | Irritant | EPA DSSTox |
Signal Word | Warning | EPA DSSTox |
Recommended PPE | Gloves, eye protection | EPA DSSTox |
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